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Introduction: The Promise of Silica Nanocarriers
In the landscape of advanced drug delivery, silica nanoparticles (NPs), particularly

mesoporous silica nanoparticles (MSNs), have emerged as a premier platform.[1] Their

prominence is due to a unique combination of desirable characteristics: a robust and tunable

porous structure, high surface area for significant drug loading, and excellent biocompatibility.

[2][3][4] The silica framework itself is recognized as "generally recognized as safe" (GRAS) by

the US Food and Drug Administration (FDA).[3][5]

However, the true potential of silica nanoparticles is unlocked through precise chemical

modification of their surface. The native silica surface is rich in silanol groups (Si-OH), which

serve as versatile anchor points for a vast array of functional molecules.[6][7] This guide

provides an in-depth exploration of the strategies and protocols for functionalizing silica
surfaces to create sophisticated, targeted drug delivery systems. We will delve into the

causality behind experimental choices, provide field-proven protocols, and detail the critical

characterization checkpoints that ensure a self-validating and successful workflow.

The Rationale for Surface Functionalization: From
Passive Carrier to "Smart" Vehicle
An unmodified silica nanoparticle is a passive vessel. Surface functionalization transforms it

into an intelligent delivery system designed to overcome critical biological barriers.[3] The

primary motivations include:
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Enhanced Biocompatibility and Circulation: The surfaces of unmodified nanoparticles are

quickly recognized by the reticuloendothelial system (RES), leading to rapid clearance from

the body. Surface modification, most commonly with Poly(ethylene glycol) (PEG), creates a

hydration layer that "hides" the nanoparticle from the immune system, prolonging its

circulation time and increasing the probability of reaching the target tissue.[3][8]

Targeted Delivery: By attaching specific targeting ligands (e.g., antibodies, peptides, or small

molecules), the nanoparticle can be directed to bind to receptors that are overexpressed on

diseased cells, such as cancer cells.[9][10][11] This active targeting mechanism significantly

increases drug concentration at the site of action while minimizing exposure to healthy

tissues.[10]

Controlled Drug Release: Functional groups can act as "gatekeepers" on the pore openings

of MSNs, preventing the premature release of the drug payload.[3][12] These gatekeepers

can be designed to open in response to specific stimuli within the target environment (e.g.,

lower pH in a tumor microenvironment or the presence of specific enzymes).[2]

Diagram: Overall Functionalization Strategy
The following diagram illustrates a typical workflow for transforming a bare silica nanoparticle

into a targeted drug delivery vehicle.
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Caption: A generalized workflow for the multi-step functionalization of silica nanoparticles.
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Section 1: Foundational Chemistry - Silanization
The cornerstone of silica functionalization is the covalent attachment of organosilanes to the

surface silanol groups.[13][14] This process, known as silanization, forms stable siloxane

bonds (Si-O-Si) and introduces new terminal functional groups that serve as chemical handles

for all subsequent modifications.[15][16]

The choice of organosilane dictates the functionality introduced. Two of the most common and

versatile starting points are the introduction of primary amines (-NH₂) and carboxylic acids (-

COOH).

Reagent Name Abbreviation
Functional Group
Introduced

Primary
Application

(3-

Aminopropyl)triethoxy

silane

APTES Primary Amine (-NH₂)

A nucleophilic handle

for attaching

molecules via amide

bonds (e.g.,

EDC/NHS chemistry).

[16][17]

(3-

Mercaptopropyl)trimet

hoxysilane

MPTMS Thiol/Mercapto (-SH)

Used for thiol-ene

"click" chemistry or

forming disulfide

bonds.[15]

Carboxyethylsilanetrio

l sodium salt
CES

Carboxylic Acid (-

COOH)

Provides a carboxyl

surface for direct

conjugation to amine-

containing molecules.

[18]

N-

(trimethoxysilylpropyl)

ethylenediamine

triacetic acid

-
Carboxylic Acid (-

COOH)

Introduces multiple

carboxyl groups for

chelation or

conjugation.
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Protocol 1: Amine Functionalization via Post-Synthesis
Grafting of APTES
This protocol describes the most common method for introducing primary amine groups onto

pre-synthesized silica nanoparticles.[16]

Principle: APTES contains ethoxy groups that hydrolyze to form reactive silanols. These then

condense with the silanol groups on the silica nanoparticle surface, covalently grafting the

aminopropyl moiety. Anhydrous conditions are critical to prevent self-condensation of APTES in

solution.

Materials & Equipment:

Silica Nanoparticles (SNPs)

(3-Aminopropyl)triethoxysilane (APTES)

Anhydrous Toluene or Ethanol

Round-bottom flask, condenser, magnetic stirrer with hotplate

Nitrogen or Argon gas supply

Centrifuge and centrifuge tubes

Ultrasonicator

Step-by-Step Procedure:

Drying: Dry the silica nanoparticles in a vacuum oven overnight at 120°C to remove

adsorbed water. This is crucial for efficient surface reaction.

Dispersion: Disperse a known quantity of dried SNPs (e.g., 100 mg) in anhydrous toluene

(e.g., 50 mL) in a round-bottom flask. Sonicate for 15-20 minutes to ensure a homogenous

suspension.

Inert Atmosphere: Place the flask under a nitrogen or argon atmosphere and begin stirring.
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APTES Addition: Add APTES to the suspension. A typical starting concentration is 1-2% v/v,

but this should be optimized.

Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-

24 hours with continuous stirring.

Washing: After cooling to room temperature, collect the functionalized nanoparticles by

centrifugation (e.g., 8000 rpm for 15 minutes).

Purification: Discard the supernatant. Resuspend the pellet in fresh toluene and centrifuge

again. Repeat this wash step three times to remove any unreacted APTES. Finally, wash

twice with ethanol to remove the toluene.

Drying: Dry the final product (white powder) in a vacuum oven at 60°C overnight. Store in a

desiccator.

Characterization Checkpoint: The success of this step is confirmed by a change in surface

charge. Bare silica in neutral water has a negative zeta potential (-15 to -30 mV), while amine-

functionalized silica will have a positive zeta potential (+20 to +40 mV).[19][20] This

measurement is a critical go/no-go point before proceeding.

Diagram: APTES Silanization Reaction
Caption: Covalent grafting of APTES onto a silica surface.

Section 2: Stealth and Stability - PEGylation
Principle: PEGylation involves attaching polyethylene glycol (PEG) chains to the nanoparticle

surface. This is typically done by reacting a PEG derivative (e.g., NHS-PEG-methoxy) with the

amine groups introduced during silanization. The resulting hydrophilic polymer layer sterically

hinders the adsorption of opsonin proteins, thereby reducing RES uptake and increasing blood

circulation time.[3][8]

Protocol 2: PEGylation of Amine-Functionalized Silica
Materials & Equipment:

Amine-functionalized SNPs (from Protocol 1)
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Methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-NHS), MW 2-5 kDa

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Reaction vial, magnetic stirrer

Dialysis tubing (MWCO appropriate for nanoparticle size, e.g., 100 kDa)

Step-by-Step Procedure:

Dispersion: Disperse amine-functionalized SNPs (e.g., 50 mg) in anhydrous DMF (25 mL) in

a reaction vial. Sonicate for 10 minutes.

Base Addition: Add a small amount of base (e.g., 50 µL of TEA) to deprotonate the surface

amine groups, making them more nucleophilic.

PEG Addition: In a separate vial, dissolve a 10-50 fold molar excess of mPEG-NHS in a

small volume of DMF. Add this solution dropwise to the stirring SNP suspension.

Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous

stirring, protected from light.

Purification: Transfer the reaction mixture to dialysis tubing and dialyze against deionized

water for 48 hours, changing the water every 6-8 hours to remove unreacted PEG and

solvent.

Recovery: Recover the PEGylated nanoparticles from the dialysis bag and lyophilize (freeze-

dry) to obtain a fluffy white powder.

Characterization Checkpoint: Successful PEGylation will cause the zeta potential to shift from

highly positive back towards neutral (typically -5 to +5 mV). Dynamic Light Scattering (DLS) will

show an increase in the hydrodynamic diameter of the nanoparticles. Thermogravimetric

Analysis (TGA) can quantify the mass percentage of PEG grafted onto the surface.[21]
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Section 3: Installing the "GPS" - Attaching Targeting
Ligands
Active targeting is achieved by conjugating ligands that bind to specific receptors on target

cells.[22] Folic acid is a widely used ligand because its receptor is frequently overexpressed on

the surface of many cancer cells.[2][9][23]

Protocol 3: Folic Acid Conjugation using EDC/NHS
Chemistry
Principle: This protocol utilizes carbodiimide chemistry to form a stable amide bond between

the carboxylic acid group of folic acid and the primary amine groups on the functionalized silica
surface. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group,

which then reacts with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive

intermediate, minimizing side reactions.[2][16]

Diagram: EDC/NHS Coupling Chemistry
Folic Acid

-COOH

Activated Ligand

O-Acylisourea intermediate

+

1

 

EDC

Stable Intermediate

NHS-Ester

+

2

 

NHS

Targeted NP

Stable Amide Bond

+

3

 

Amine-Silica NP

-NH₂
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Caption: Mechanism of EDC/NHS mediated amide bond formation.

Materials & Equipment:

Amine-functionalized SNPs (from Protocol 1)

Folic Acid (FA)

EDC hydrochloride

N-hydroxysuccinimide (NHS)

Anhydrous DMSO

Phosphate Buffered Saline (PBS), pH 7.4

Reaction vials, magnetic stirrer, centrifuge

Step-by-Step Procedure:

Folic Acid Activation: Dissolve folic acid (e.g., 25 mg) in anhydrous DMSO (10 mL). Add a 2-

fold molar excess of both EDC and NHS to the solution.

Activation Reaction: Stir the mixture at room temperature for 4-6 hours in the dark to form

the NHS-activated folic acid.

Nanoparticle Dispersion: In a separate vial, disperse the amine-functionalized SNPs (e.g., 50

mg) in 15 mL of PBS (pH 7.4). Sonicate briefly.

Conjugation Reaction: Add the activated folic acid solution dropwise to the nanoparticle

suspension.

Incubation: Allow the conjugation reaction to proceed for 24 hours at room temperature with

gentle stirring, protected from light.
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Purification: Collect the nanoparticles by centrifugation. Wash the pellet three times with PBS

and three times with deionized water to remove unreacted folic acid and coupling agents.

Drying & Storage: Lyophilize the final product and store at 4°C, protected from light.

Characterization Checkpoint: The success of folic acid conjugation is often confirmed using UV-

Vis spectroscopy, as folic acid has a characteristic absorbance peak around 360 nm. FTIR can

also show the appearance of new amide bond peaks.

Section 4: Quality Control - A Self-Validating
Workflow
Each functionalization step should be validated before proceeding to the next. This ensures

that the final product has the desired characteristics and that any issues can be troubleshooted

early. The table below summarizes the expected changes in key analytical parameters

throughout the workflow.

Step /
Nanoparticle
Type

Primary
Functional
Group

Expected Zeta
Potential (at
pH 7)

Expected
Hydrodynamic
Size (DLS)

Confirmation
Technique(s)

1. Bare Silica -OH
Negative (~ -25

mV)[19]

Baseline (e.g.,

100 nm)

DLS, Zeta

Potential, TEM

2. Amine-

Functionalized

(Post-APTES)

-NH₂
Positive (~ +30

mV)[20]

Baseline + slight

increase

Zeta Potential,

FTIR (N-H

bends), TGA

3. PEGylated

(Post-PEG)
-OCH₃ (terminal)

Near-Neutral (~

-5 mV)[3]

Significant

increase (e.g.,

+20 nm)

Zeta Potential,

DLS, TGA

(shows mass of

grafted PEG)

4. FA-Targeted

(Post-

Conjugation)

-NH-CO- (amide

link)

Slight negative

shift
Slight increase

UV-Vis

Spectroscopy

(FA peak), FTIR

(amide I and II

bands)
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Section 5: Drug Loading and Release
Drug Loading: Once the surface is fully functionalized, the therapeutic agent can be loaded.

For MSNs, the most straightforward method is passive diffusion and adsorption.[24][25] The

nanoparticles are incubated in a concentrated solution of the drug, allowing the drug molecules

to diffuse into the pores.[25][26] The loading efficiency is then quantified, typically using UV-Vis

or HPLC to measure the concentration of the drug in the supernatant before and after loading.

Drug Release Studies: To evaluate the performance of the delivery system, in vitro drug

release studies are essential.[27] The drug-loaded nanoparticles are placed in a dialysis bag

and incubated in a release buffer that mimics physiological conditions (e.g., PBS at pH 7.4) and

endosomal/lysosomal conditions (e.g., acetate buffer at pH 5.0).[26] Aliquots of the buffer are

removed at various time points and analyzed to quantify the amount of released drug,

generating a cumulative release profile.

Conclusion
The functionalization of silica surfaces is a powerful, multistep process that transforms simple

nanoparticles into highly specific and effective drug delivery vehicles. By following a logical

workflow with integrated characterization checkpoints, researchers can reliably produce

complex nanocarriers. The protocols and principles outlined in this guide provide a robust

framework for developing the next generation of targeted therapies, grounded in the principles

of causality, self-validation, and authoritative science.

References
Title: Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted
Delivery Systems of Antitumour Drugs.[2][28] Source: MDPI URL:[Link]
Title: Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable
Resistive Pulse Sensing.
Title: Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of
Pb(II) ion.[29] Source: SpringerLink URL:[Link]
Title: Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of
Pb(II) ion.
Title: Mesoporous silica nanoparticles: importance of surface modifications and its role in
drug delivery.[6] Source: RSC Publishing URL:[Link]
Title: Facile route to functionalized mesoporous silica nanoparticles by click chemistry.[30]
Source: RSC Publishing URL:[Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.frontiersin.org/journals/nanotechnology/articles/10.3389/fnano.2025.1564188/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8309060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8309060/
https://www.mdpi.com/2076-3417/11/13/6121
https://www.pharmaexcipients.com/news/kinetic-release-models/
https://www.mdpi.com/2076-3417/11/13/6121
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Synthesis and surface modification of mesoporous silica nanoparticles and its
application as carriers for sustained drug delivery.[17] Source: PubMed URL:[Link]
Title: Modification of Mesoporous Silica Surface by Immobilization of Functional Groups for
Controlled Drug Release.[15] Source: ProQuest URL:[Link]
Title: Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of
Pb(II) ion.[31] Source: Nanoscale Research Letters URL:[Link]
Title: Functionalization of Silica Nanoparticles via the Combination of Surface-Initiated RAFT
Polymerization and Click Reactions.
Title: Carboxyl Functional Silica Particles.[18] Source: Nanocs URL:[Link]
Title: Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-
Delivery of Water Insoluble Drugs.
Title: Silica nanoparticles, carboxyl function.[33] Source: Nanocs URL:[Link]
Title: Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy.[9]
Source: NIH URL:[Link]
Title: In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance
of Silica Nanoparticles as a Function of Size, Porosity, Density, and Composition.[5] Source:
NIH URL:[Link]
Title: Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-
Activating Profile of Carrier Pl
Title: Quantification of Zeta-Potential and Electrokinetic Surface Charge Density for Colloidal
Silica Nanoparticles Dependent on Type.
Title: Determining the Zeta Potential of Silica Suspension.[36] Source: AZoM URL:[Link]
Title: Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin:
Drug Loading and Release.[26] Source: MDPI URL:[Link]
Title: Influence of the Surface Functionalization on the Fate and Performance of Mesoporous
Silica Nanoparticles.[3] Source: NIH URL:[Link]
Title: Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications:
Therapeutic Significance in Cancer Tre
Title: Influence of Surface Charge on the Functional Properties of Silica Nanoparticles and
Cellular Toxicity.[20] Source: MDPI URL:[Link]
Title: A systematic comparison of different techniques to determine the zeta potential of
silica nanoparticles in biological medium.[37] Source: RSC Publishing URL:[Link]
Title: Functionalized mesoporous silica materials for controlled drug delivery.[12] Source:
Semantic Scholar URL:[Link]
Title: Synthesis and Characterization of Functionalized Silica Particles: A Course-Based
Undergraduate Research Experience in Materials Chemistry.[7] Source: NIH URL:[Link]
Title: The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles.
[38] Source: The Benicewicz Group URL:[Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release
mechanisms, and diverse applic
Title: Mesoporous silica nanoparticle based nano drug delivery systems: synthesis,
controlled drug release and delivery, pharmacokinetics and biocompatibility.[4] Source: RSC
Publishing URL:[Link]
Title: Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-
Resistant Cancer Cells.
Title: Mesoporous silica nanoparticles in target drug delivery system: A review.[1] Source:
NIH URL:[Link]
Title: Ligands used for tumor targeting.
Title: Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in
Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These
Processes.[25] Source: NIH URL:[Link]
Title: Functional ligands for improving anticancer drug therapy: current status and
applications to drug delivery systems.[11] Source: NIH URL:[Link]
Title: Evaluation of Targeted Mesoporous Silica Nanoparticles.[8] Source: Taylor & Francis
eBooks URL:[Link]
Title: In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of
Geometry, Porosity and Surface Characteristics.[40] Source: NIH URL:[Link]
Title: In vitro and in vivo accumulation of magnetic nanoporous silica nanoparticles on
implant materials with different magnetic properties.[41] Source: NIH URL:[Link]
Title: surface modification of silica nanoparticles by means of silanes: effect of various
parameters on the.[14] Source: Journal of Fundamental and Applied Sciences URL:[Link]
Title: Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-
Functional Silanes on the Physicochemical and Mechanical Properties of Dental
Nanocomposite Resins.[42] Source: MDPI URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-body
https://www.benchchem.com/product/b075949?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4522861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4522861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. mdpi.com [mdpi.com]

3. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous
Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

4. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled
drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials
Chemistry (RSC Publishing) [pubs.rsc.org]

5. In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance of
Silica Nanoparticles as a Function of Size, Porosity, Density, and Composition - PMC
[pmc.ncbi.nlm.nih.gov]

6. Mesoporous silica nanoparticles: importance of surface modifications and its role in drug
delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

7. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based
Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

8. taylorfrancis.com [taylorfrancis.com]

9. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. Functional ligands for improving anticancer drug therapy: current status and applications
to drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

12. Functionalized mesoporous silica materials for controlled drug delivery. | Semantic
Scholar [semanticscholar.org]

13. pdf.benchchem.com [pdf.benchchem.com]

14. ajol.info [ajol.info]

15. Modification of Mesoporous Silica Surface by Immobilization of Functional Groups for
Controlled Drug Release - ProQuest [proquest.com]

16. pdf.benchchem.com [pdf.benchchem.com]

17. Synthesis and surface modification of mesoporous silica nanoparticles and its application
as carriers for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Carboxyl Functional Silica Particles [nanocs.net]

19. pubs.acs.org [pubs.acs.org]

20. nanobioletters.com [nanobioletters.com]

21. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/2073-4360/16/8/1105
https://pmc.ncbi.nlm.nih.gov/articles/PMC7279540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7279540/
https://pubs.rsc.org/en/content/articlelanding/2011/jm/c0jm03851b
https://pubs.rsc.org/en/content/articlelanding/2011/jm/c0jm03851b
https://pubs.rsc.org/en/content/articlelanding/2011/jm/c0jm03851b
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874921/
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra00781f/unauth
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra00781f/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529174/
https://www.taylorfrancis.com/chapters/edit/10.1201/9781003164739-23/evaluation-targeted-mesoporous-silica-nanoparticles-hayrettin-tonbul
https://pmc.ncbi.nlm.nih.gov/articles/PMC10893104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10893104/
https://www.mdpi.com/1999-4923/17/1/121
https://pmc.ncbi.nlm.nih.gov/articles/PMC9246174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9246174/
https://www.semanticscholar.org/paper/Functionalized-mesoporous-silica-materials-for-drug-Yang-Gai/0805096cfb8fb9ed51abab04ebe73b9f94fdb0cb
https://www.semanticscholar.org/paper/Functionalized-mesoporous-silica-materials-for-drug-Yang-Gai/0805096cfb8fb9ed51abab04ebe73b9f94fdb0cb
https://pdf.benchchem.com/15468/Application_Notes_and_Protocols_Silanization_of_Silica_Nanoparticles_with_Dipropoxy_dipropyl_silane.pdf
https://www.ajol.info/index.php/jfas/article/download/247185/233804
https://www.proquest.com/openview/b27b2514c940f436dcf806ef907ea7f3/1?pq-origsite=gscholar&cbl=2069520
https://www.proquest.com/openview/b27b2514c940f436dcf806ef907ea7f3/1?pq-origsite=gscholar&cbl=2069520
https://pdf.benchchem.com/83/Application_Notes_Protocols_A_Detailed_Method_for_Silyl_Functionalization_of_Silica_Nanoparticles_with_3_Aminopropyl_triethoxysilane_APTES.pdf
https://pubmed.ncbi.nlm.nih.gov/24116869/
https://pubmed.ncbi.nlm.nih.gov/24116869/
https://www.nanocs.net/silica_nanoparticles/silica-beads-COOH.htm
https://pubs.acs.org/doi/10.1021/acs.langmuir.5b04160
https://nanobioletters.com/wp-content/uploads/2020/06/2284680893.12251238.pdf
https://www.researchgate.net/publication/230761382_Silica_nanoparticles_functionalized_via_click_chemistry_and_ATRP_for_enrichment_of_PbII_ion
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. researchgate.net [researchgate.net]

23. pubs.acs.org [pubs.acs.org]

24. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading,
release mechanisms, and diverse applications [frontiersin.org]

25. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading
Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes -
PMC [pmc.ncbi.nlm.nih.gov]

26. mdpi.com [mdpi.com]

27. pharmaexcipients.com [pharmaexcipients.com]

To cite this document: BenchChem. [Application Notes & Protocols: Functionalization of
Silica Surfaces for Targeted Drug Delivery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075949#functionalization-of-silica-surfaces-for-
targeted-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.researchgate.net/publication/346052373_Ligands_used_for_tumor_targeting
https://pubs.acs.org/doi/abs/10.1021/acs.langmuir.6b00214
https://www.frontiersin.org/journals/nanotechnology/articles/10.3389/fnano.2025.1564188/full
https://www.frontiersin.org/journals/nanotechnology/articles/10.3389/fnano.2025.1564188/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8309060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8309060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8309060/
https://www.mdpi.com/2076-3417/11/13/6121
https://www.pharmaexcipients.com/news/kinetic-release-models/
https://www.benchchem.com/product/b075949#functionalization-of-silica-surfaces-for-targeted-drug-delivery
https://www.benchchem.com/product/b075949#functionalization-of-silica-surfaces-for-targeted-drug-delivery
https://www.benchchem.com/product/b075949#functionalization-of-silica-surfaces-for-targeted-drug-delivery
https://www.benchchem.com/product/b075949#functionalization-of-silica-surfaces-for-targeted-drug-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

